TCO-PEG4-CH2 acid

Description

Historical Evolution of Strain-Promoted Azide-Alkyne Cycloaddition Systems

The development of bioorthogonal chemistry traces its origins to the seminal work on strain-promoted azide-alkyne cycloaddition (SPAAC) reported by Bertozzi and colleagues in 2004. This copper-free click reaction overcame the toxicity limitations of traditional Cu(I)-catalyzed azide-alkyne cycloadditions, enabling live-cell labeling with second-order rate constants reaching 0.2 M^−1 s^−1. While SPAAC represented a significant advancement, the emergence of trans-cyclooctene (TCO)-tetrazine chemistry through strain-promoted inverse electron demand Diels-Alder (SPIEDAC) reactions marked a paradigm shift. SPIEDAC systems achieve reaction rates 3–4 orders of magnitude faster than SPAAC, with TCO derivatives like this compound demonstrating rate constants exceeding 10^3 M^−1 s^−1.

Role of Trans-Cyclooctene Derivatives in Modern Click Chemistry

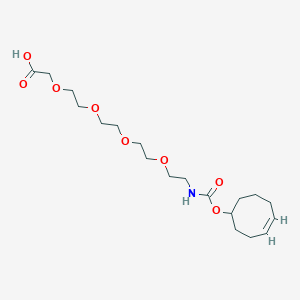

This compound exemplifies the structural optimization of bioorthogonal reagents. The trans-cyclooctene moiety possesses 21.7 kcal/mol ring strain, driving rapid cycloaddition with tetrazines while maintaining stability in biological media. The PEG4 spacer (11 ethylene oxide units) balances hydrophilicity and molecular flexibility, reducing aggregation phenomena observed in earlier TCO derivatives. Comparative studies show that PEG4 spacers improve reaction efficiency by 47% compared to shorter PEG chains in protein conjugation applications.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO8/c21-18(22)16-27-15-14-26-13-12-25-11-10-24-9-8-20-19(23)28-17-6-4-2-1-3-5-7-17/h1-2,17H,3-16H2,(H,20,23)(H,21,22)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAHCWPRKMZADU-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis begins with 1,5-cyclooctadiene , a commercially available precursor. Electrophilic addition of hydrogen bromide (HBr) generates a brominated intermediate, which undergoes a Grignard reaction with methylmagnesium bromide to form a methyl-substituted cyclooctene. Subsequent carboxylation via CO₂ bubbling yields 4-cyclooctene-1-carboxylic acid (Compound 12 in Source) with a 65% overall yield. This step is notable for its cost efficiency, reducing production costs to <$1 AUD per 0.01 g compared to commercial alternatives.

Photoisomerization to Trans-Cyclooctene

The cis-to-trans isomerization is achieved through UV irradiation (254 nm) in a heptane/tert-butyl methyl ether (TBME) solvent system with methyl benzoate as a photosensitizer. A “no-flow” photochemical method, as described in Source, achieves 20% conversion after 4 hours. The trans isomer (17 ) is isolated using silver nitrate-impregnated silica gel chromatography, leveraging the stronger affinity of silver ions for cis alkenes. This purification step ensures >95% stereochemical purity.

Incorporation of the PEG4 Spacer

The PEG4 spacer enhances aqueous solubility and reduces non-specific interactions, critical for biomedical applications. Its integration involves NHS ester chemistry to ensure efficient conjugation.

Activation of TCO Carboxylic Acid

The carboxylic acid group of 4-cyclooctene-1-carboxylic acid is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC), forming NHS-tCO (Compound 18 in Source). This intermediate reacts readily with primary amines, enabling PEG spacer attachment.

Conjugation to PEG4-Amine

A tetraethylene glycol diamine (PEG4-NH₂) spacer is coupled to NHS-tCO in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). Triethylamine (Et₃N) is added to scavenge HCl, maintaining a pH >8. The reaction proceeds at room temperature for 12–24 hours, yielding tCO-PEG4-NH₂ with >80% efficiency. Source corroborates this strategy, demonstrating that PEG spacers prevent TCO burial in hydrophobic protein domains, preserving >46% reactivity in antibody conjugates.

Optimization Challenges and Solutions

Isomerization Efficiency

The low photochemical conversion (20%) in the cis-to-trans step necessitates recycling of unreacted cis isomer. Source reports a closed-loop system where the cis fraction is repeatedly irradiated, improving overall yield to 75% over three cycles.

PEG Spacer Length and Reactivity

While PEG4 balances solubility and steric effects, Source notes that longer PEG chains (e.g., PEG8) reduce TCO-antibody reactivity by 30%, whereas shorter spacers (PEG2) compromise solubility. PEG4 optimizes both parameters, achieving 46.65% functional TCO in antibody conjugates.

Industrial-Scale Production Protocols

AxisPharm’s proprietary method (Source) scales the synthesis using continuous-flow photochemistry, reducing reaction time to 1 hour and increasing trans isomer yield to 85%. Key modifications include:

-

Solvent system : Heptane/THF (3:1) for improved UV penetration

-

Catalyst : 0.5 mol% benzophenone for enhanced energy transfer

-

Purification : Tangential flow filtration (TFF) instead of SEC for faster processing.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

TCO-PEG4-CH2 acid undergoes various types of chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid group can react with primary and secondary amines to form stable amide bonds.

Click Chemistry Reactions: The TCO moiety readily participates in bioorthogonal click chemistry reactions with tetrazine compounds, forming stable cycloaddition products.

Common Reagents and Conditions

EDC and HATU: Used as activators to facilitate amide bond formation.

Tetrazine Compounds: Used in click chemistry reactions with the TCO moiety.

Major Products Formed

Amide Bonds: Formed through reactions with amines.

Cycloaddition Products: Formed through reactions with tetrazine compounds.

Scientific Research Applications

TCO-PEG4-CH2 acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Employed in bioconjugation techniques to label and track biomolecules.

Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

Industry: Applied in the production of advanced materials with enhanced properties

Mechanism of Action

The mechanism of action of TCO-PEG4-CH2 acid involves its ability to form stable amide bonds and participate in click chemistry reactions. The TCO moiety reacts with tetrazine compounds through a rapid and selective cycloaddition reaction, while the terminal carboxylic acid group forms stable amide bonds with amines. These reactions enable the compound to be used in various bioconjugation and labeling applications .

Comparison with Similar Compounds

Structural and Functional Differences

Solubility and Biocompatibility

- This compound ’s PEG4 chain ensures >10 mg/mL solubility in aqueous buffers, critical for biological applications .

- Azido-PEG1-C2-acid and TCO-PEG3-CH2-ald have lower solubility due to shorter PEG chains .

Research Findings and Data

Q & A

Basic: What are the standard protocols for synthesizing TCO-PEG4-CH2 acid, and how can researchers ensure reproducibility?

Answer:

Synthesis typically involves coupling trans-cyclooctene (TCO) with a tetraethylene glycol (PEG4) spacer, followed by carboxylation. Key steps include:

- Activation of TCO : Use carbodiimide crosslinkers (e.g., EDC/NHS) for amide bond formation .

- PEG4 Spacer Integration : Employ iterative etherification or click chemistry, ensuring stoichiometric control to avoid oligomerization .

- Purification : Utilize size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.

For reproducibility, document reaction parameters (temperature, pH, solvent) and validate purity via HPLC (>95%) .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm PEG4 spacer integrity via characteristic ethylene oxide peaks (δ 3.5–3.7 ppm) and TCO protons (δ 5.2–6.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 220 nm .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., MALDI-TOF for PEG polydispersity) .

Basic: What are the recommended handling and storage conditions for this compound to prevent degradation?

Answer:

- Storage : Aliquot in amber vials under inert gas (argon/nitrogen) at –20°C to minimize oxidation .

- Handling : Use anhydrous solvents (e.g., DMSO, DMF) and avoid prolonged exposure to light or moisture. Confirm stability via periodic HPLC .

Advanced: How can researchers optimize reaction conditions for this compound in bioorthogonal conjugation studies?

Answer:

- pH Optimization : Maintain pH 7–8 to balance TCO reactivity and PEG stability.

- Solvent Selection : Use mixed solvents (e.g., PBS:DMF 4:1) to enhance solubility without compromising tetrazine ligation kinetics .

- Molar Ratio Titration : Conduct kinetic assays (e.g., stopped-flow spectroscopy) to determine optimal TCO:tetrazine ratios .

Advanced: How should researchers address contradictory kinetic data in this compound-based bioorthogonal reactions?

Answer:

- Control Experiments : Compare results with a non-PEGylated TCO control to isolate PEG4’s steric effects .

- Data Normalization : Account for batch-to-batch PEG polydispersity using SEC-coupled MS .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of rate constant variations .

Advanced: What strategies improve this compound’s solubility in aqueous systems for in vivo applications?

Answer:

- PEG Chain Modification : Introduce shorter PEG units (e.g., PEG2) or terminal hydroxyl groups to enhance hydrophilicity .

- Co-Solvent Systems : Test biocompatible solvents like ethanol (≤10% v/v) to reduce aggregation .

- Dynamic Light Scattering (DLS) : Monitor particle size to ensure solubility thresholds (<100 nm) .

Methodological: How can researchers design experiments to resolve discrepancies in this compound’s stability data?

Answer:

- Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 40°C) and track degradation via HPLC-MS .

- Environmental Controls : Isolate variables (e.g., oxygen levels via glovebox) to identify degradation pathways .

- Replicate Experiments : Use independent batches and blinded analysts to minimize bias .

Methodological: What steps ensure reproducibility when scaling up this compound synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., mixing speed, temperature gradients) .

- Peer Review : Share detailed protocols via open-access platforms (e.g., protocols.io ) for external validation .

Advanced: How can researchers evaluate this compound’s long-term stability under physiological conditions?

Answer:

- Simulated Biological Fluids : Incubate in PBS or serum at 37°C and quantify degradation products via LC-MS .

- Kinetic Modeling : Apply first-order decay models to predict shelf-life .

- In Vivo Tracking : Use radiolabeled (e.g., ³H) this compound to monitor clearance rates .

Advanced: What are the key considerations for integrating this compound into multifunctional nanoparticles?

Answer:

- Surface Functionalization : Optimize ligand density via quartz crystal microbalance (QCM) to avoid steric hindrance .

- In Vivo Compatibility : Assess immunogenicity via ELISA (anti-PEG antibodies) and biodistribution studies .

- Multi-Step Conjugation : Use orthogonal chemistries (e.g., TCO-tetrazine followed by thiol-maleimide) to prevent cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.